6-(Tert-butyl)-4-hydroxynicotinic acid
Overview
Description
Synthesis Analysis
The synthesis of tert-butyl compounds often involves reactions with isobutene . For example, the synthesis of tert-butyl acetate involves the reaction of acetic acid with isobutene over mesoporous silica catalysts . The conversion of acetic acid could reach 72% with the selectivity of tert-butyl acetate as high as 97% .Chemical Reactions Analysis
The chemical reactions involving tert-butyl compounds can be complex. For instance, the solvolysis of tert-butyl halides involves transition states that are highly dipolar and are strong hydrogen bond acids and bases . In another example, the deprotection of Boc (tert-butoxycarbonyl) groups involves the loss of the tert-butyl cation, resulting in a carbamic acid .Scientific Research Applications
Synthetic Phenolic Antioxidants and Environmental Concerns
Synthetic phenolic antioxidants (SPAs) like 6-(Tert-butyl)-4-hydroxynicotinic acid are commonly used in various industrial and consumer products to extend shelf life by preventing oxidative reactions. However, concerns have arisen due to their widespread detection in the environment and potential health risks. SPAs have been found in indoor dust, air particulates, sea sediment, river water, and human tissues, including fat, serum, and breast milk. The presence of SPAs and their transformation products in the environment and humans highlights the need for further research into their environmental behavior, human exposure pathways, and toxicological effects. Toxicity studies have shown that some SPAs may induce hepatic toxicity, disrupt endocrine functions, and pose carcinogenic risks. There's an urgent call for the development of novel SPAs with reduced toxicity and environmental persistence (Liu & Mabury, 2020).
Antioxidant Activity Measurement Techniques
The study and application of antioxidants, including this compound, span various fields such as food engineering and medicine. A critical evaluation of tests used to determine antioxidant activity highlights several methodologies based on hydrogen atom transfer and electron transfer. These include the Oxygen Radical Absorption Capacity (ORAC) and Ferric Reducing Antioxidant Power (FRAP) tests, among others. These assays rely on spectrophotometry to assess the kinetics of antioxidant reactions. The use of chemical methods in conjunction with electrochemical methods can provide insights into the mechanisms and kinetics of antioxidant processes (Munteanu & Apetrei, 2021).
Hydroxy Acids in Cosmetic and Therapeutic Applications
Hydroxy acids, including compounds structurally related to this compound, are extensively used in cosmetics and therapeutics for their beneficial skin effects. These compounds, categorized into α-hydroxy acids, β-hydroxy acids, and others, are employed to improve skin conditions like photoaging, acne, and pigmentation disorders. Despite their widespread use, the long-term effects of hydroxy acids on sun-exposed skin and their biological mechanisms of action require further clarification. There's also an emphasis on evaluating the safety of these compounds in cosmetic formulations (Kornhauser, Coelho, & Hearing, 2010).
Methyl Tert-Butyl Ether (MTBE) Environmental Impact
The gasoline additive MTBE, similar in functional use to this compound in terms of industrial applications, poses significant environmental and health risks due to its high water solubility and resistance to biodegradation. Its widespread use has led to contamination of water bodies, raising concerns about its impact on human health and the ecosystem. Research has focused on understanding MTBE's fate in the environment, including its biodegradation potential under aerobic and anaerobic conditions. The identification of microorganisms capable of degrading MTBE highlights the possibility of bioremediation strategies to mitigate its environmental impact (Fiorenza & Rifai, 2003).
Mechanism of Action
Target of Action
The tert-butyl group has been used as a probe for nmr studies of macromolecular complexes . It’s worth noting that the tert-butyl group exhibits exceptionally narrow and intense NMR signals even when attached to large proteins or complexes .
Mode of Action
The tert-butyl group has been shown to have antibacterial activity . The antibacterial activity is attributed to its oxidation product, tert-butylbenzoquinone (TBBQ), which demonstrates activity against Staphylococcus aureus . TBBQ prompts loss of staphylococcal membrane integrity; it is rapidly and extensively bactericidal, but is non-lytic .
Biochemical Pathways
The tert-butyl group has been highlighted for its unique reactivity pattern and its implications in biosynthetic and biodegradation pathways .
Pharmacokinetics
A related compound, tert-butyl-(s)-6-diazo-2-((s)-2-(2-(dimethylamino)acetamido)-3-phenylpropanamido)-5-oxo-hexanoate, showed excellent metabolic stability in plasma and intestinal homogenate, high aqueous solubility, and high tumor exposures .
Result of Action
For example, tert-butyl esters have been synthesized from various carboxylic acids and alcohols, and these reactions proceeded much faster and in higher yields compared with conventional methods .
Action Environment
The suzuki–miyaura (sm) cross-coupling reaction, which is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction, has been successful due to a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .
Properties
IUPAC Name |
6-tert-butyl-4-oxo-1H-pyridine-3-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO3/c1-10(2,3)8-4-7(12)6(5-11-8)9(13)14/h4-5H,1-3H3,(H,11,12)(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QWXVBXWTSVKMDP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=O)C(=CN1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.